2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of pyridine derivatives followed by cyclization with azides to form the triazole ring. The reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium or copper for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and triazole derivatives, such as:
- 3-Bromopyridine
- 5-Chloro-2H-1,2,3-triazole-4-carboxylic acid
- 2-(Pyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which provide specific reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of complex molecules with diverse applications.
Properties
Molecular Formula |
C8H4BrClN4O2 |
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Molecular Weight |
303.50 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)-5-chlorotriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN4O2/c9-4-2-1-3-11-7(4)14-12-5(8(15)16)6(10)13-14/h1-3H,(H,15,16) |
InChI Key |
QBZIJEJYCJFAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2N=C(C(=N2)Cl)C(=O)O)Br |
Origin of Product |
United States |
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